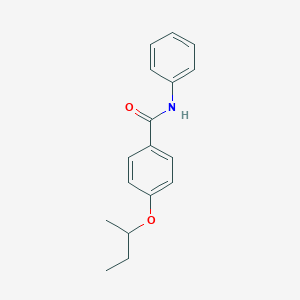

4-sec-butoxy-N-phenylbenzamide

Description

4-sec-Butoxy-N-phenylbenzamide is a benzamide derivative characterized by a sec-butoxy group (-O-sec-butyl) at the para position of the benzamide ring and a phenyl group attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects, with substituent variations playing a critical role in modulating these properties .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-butan-2-yloxy-N-phenylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-13(2)20-16-11-9-14(10-12-16)17(19)18-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |

InChI Key |

ZXMAXPLXSMLRCR-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Variations on the Benzene Ring

- 4-sec-Butoxy vs. 4-Methoxy/Nitro/Hydroxy Groups: The sec-butoxy group is a branched electron-donating substituent, enhancing lipophilicity compared to smaller groups like methoxy (-OCH₃) or polar groups like hydroxy (-OH). In contrast, nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide, ) are electron-withdrawing, decreasing electron density on the aromatic ring and altering reactivity .

- Impact on Conformation: X-ray studies of anticonvulsant N-phenylbenzamides () reveal that active compounds adopt a conformation where the phenyl ring forms a 90–120° angle with the amide plane, facilitating hydrogen bonding via the carbonyl oxygen.

Amide Nitrogen Substituent Variations

- Phenyl vs. Conversely, substituted aryl groups (e.g., 4-bromo-N-(4-bromophenyl)benzamide, ) introduce halogen bonding capabilities, which can improve target binding .

Physicochemical Properties

Lipophilicity and Solubility

The sec-butoxy group significantly increases logP compared to smaller alkoxy substituents. For example:

Compound Substituent (R) logP* Molecular Weight 4-sec-Butoxy-N-phenylbenzamide -O-sec-butyl ~3.8 297.4 (est.) 4-Methoxy-N-phenylbenzamide -OCH₃ ~2.5 227.3 4-Bromo-N-phenylbenzamide -Br ~3.2 276.1 *Estimated using fragment-based methods.

Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility, as seen in analogs like 4-(benzyloxy)-N-butylbenzamide (logP ~4.0, ) .

Thermal Stability

- Melting points of benzamides correlate with crystallinity. For example, 4-(2-fluorophenoxy)benzoic acid derivatives () exhibit melting points between 120–150°C, while bulkier sec-butoxy analogs are likely lower due to reduced crystal packing efficiency .

Anticonvulsant Potential

- N-Phenylbenzamides with meta-methyl or halogen substituents () show maximal anticonvulsant activity in maximal electroshock (MES) tests, relying on hydrogen bonding to the amide group. The sec-butoxy group’s steric bulk may disrupt this interaction, suggesting lower activity compared to compounds like 4-chloro-N-phenylbenzamide () .

Enzyme Inhibition

- In glyoxalase-I inhibition studies (), benzamides with electron-deficient aromatic rings (e.g., 4-bromo-N-(4-bromophenyl)benzamide) exhibit enhanced activity due to improved electrophilic interactions. The electron-donating sec-butoxy group may reduce such activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.